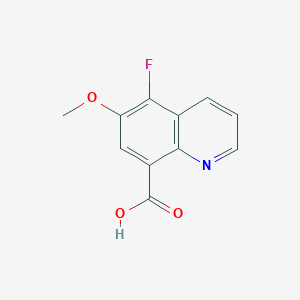![molecular formula C19H17N3O2 B8212212 N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea](/img/structure/B8212212.png)
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea typically involves a multi-step process:
Formation of the Azocine Ring: : Initial steps involve the construction of the azocine ring system, which may include cyclization reactions under controlled conditions.
Addition of the Propyl Group: : The propyl side chain is introduced through a series of alkylation reactions.
Urea Formation:
Industrial Production Methods
While laboratory synthesis is complex, industrial production methods focus on optimizing yield and reducing cost. Techniques include:
Continuous Flow Synthesis: : Increases efficiency by allowing reactions to proceed continuously rather than in batches.
Catalysis: : Use of catalysts to lower activation energy and increase reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea undergoes several types of chemical reactions:
Oxidation: : Converts it into its corresponding oxides.
Reduction: : Can be reduced to simpler amine derivatives.
Substitution: : Substituent groups can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: : Commonly uses reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are frequently used.
Substitution: : Halogenating agents and various electrophiles/nucleophiles depending on the desired substitution.
Major Products
Oxidation: : Produces this compound oxides.
Reduction: : Generates amine derivatives.
Substitution: : Yields various substituted azocine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Used as a catalyst in certain organic reactions.
Synthesis: : Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes due to its urea group.
Medicine
Drug Development: : Investigated for potential therapeutic effects, including as an antineoplastic agent.
Industry
Material Science:
Mécanisme D'action
The compound's effects are primarily due to its ability to interact with molecular targets through:
Enzyme Inhibition: : Binds to active sites of enzymes, blocking substrate access.
Pathways Involved: : Inhibition of specific enzymatic pathways, impacting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea
N-[3-(12H-Dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea
Unique Features
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea is unique due to the presence of the 11,12-didehydro substitution, which alters its electronic properties and reactivity compared to its analogs.
Is there a specific aspect you’d like me to dive deeper into?
Propriétés
IUPAC Name |
[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c20-19(24)21-12-11-18(23)22-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)22/h1-8H,11-13H2,(H3,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTFLPISIVVVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8212226.png)
